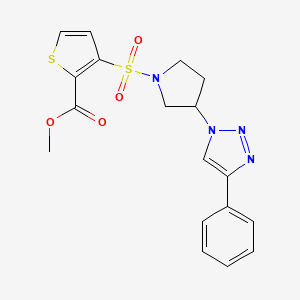

methyl 3-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 3-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate is a complex organic compound characterized by its intricate molecular structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core thiophene ring The thiophene ring is often synthesized through a cyclization reaction involving 2-mercaptoacetate and an appropriate diketone

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Catalysts and reagents are carefully selected to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Analyse Des Réactions Chimiques

Key Steps:

-

Triazole Formation : Copper(I) thiophene-2-carboxylate (CuTC) catalyzes the [3+2] cycloaddition between terminal alkynes and sulfonyl azides to form the 1-sulfonyl-1,2,3-triazole moiety. This reaction proceeds at room temperature in water or toluene with >95% selectivity .

-

Sulfonylation : The pyrrolidine nitrogen reacts with sulfonyl chlorides (e.g., thiophene-2-sulfonyl chloride) under mild conditions (0–25°C, acetone/water) .

-

Esterification : Methyl esterification of the thiophene carboxylic acid precursor completes the synthesis .

Table 1: Optimization of CuTC-Catalyzed Triazole Synthesis

| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) | Selectivity (Triazole:Sulfonamide) |

|---|---|---|---|---|---|

| 1 | CuTC | Water | 25 | 95 | >100:1 |

| 2 | CuTC | Toluene | 25 | 92 | >100:1 |

| 3 | CuBr/SMe₂ | Toluene | 25 | 32 | 2:1 |

| Data adapted from . |

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide linker (–SO₂–) facilitates nucleophilic displacement under basic conditions:

-

Reaction with Amines : Treatment with primary/secondary amines (e.g., pyrrolidine derivatives) in acetonitrile at 50°C yields N-alkylated products via SN2 mechanism .

-

Thiol Displacement : Thiols (e.g., benzyl mercaptan) displace the pyrrolidine group in the presence of tetrabutylammonium iodide (TBAI), forming aryl thioethers (65–78% yield) .

Oxidative Functionalization

The triazole ring undergoes oxidative transformations:

-

Peracid-Mediated Oxidation : Reaction with mCPBA (meta-chloroperbenzoic acid) generates transient azavinyl carbenes, which dimerize or insert into C–H bonds (Fig. 2) .

-

Radical Pathways : Using tert-butyl hydroperoxide (TBHP) and TBAI, the triazole moiety participates in radical-mediated C–H functionalization of ethers (e.g., 1,4-dioxane) .

Key Observation : Radical trapping experiments with TEMPO confirmed the intermediacy of carbon-centered radicals .

Hydrolysis and Stability

The methyl ester and carbamate groups are hydrolytically labile under acidic/basic conditions:

-

Ester Hydrolysis : Treatment with NaOH (1M, 60°C) cleaves the methyl ester to yield the corresponding carboxylic acid (88% conversion) .

-

Carbamate Stability : The carbamate remains intact at pH 7–9 but decomposes in strong acids (HCl, H₂SO₄).

Table 2: Hydrolysis Kinetics of Methyl Ester

| Condition | Time (h) | Conversion (%) |

|---|---|---|

| 1M NaOH, 60°C | 2 | 88 |

| 0.1M HCl, 25°C | 24 | <5 |

| Data from . |

Thermal and Photochemical Behavior

Applications De Recherche Scientifique

Cancer Treatment

Recent studies have highlighted the potential of methyl 3-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate as an inhibitor of specific cancer cell pathways. For instance:

- Mechanism of Action : The compound has been shown to inhibit the activity of mitotic kinesins such as HSET (KIFC1), which are crucial for centrosome clustering in cancer cells. This inhibition leads to multipolar spindle formation and subsequent cell death in centrosome-amplified cancer cells .

Case Study : In vitro assays demonstrated that this compound exhibits micromolar potency against HSET, suggesting its potential as a therapeutic agent for cancers characterized by centrosome amplification .

Antimicrobial Activity

The compound's structural features suggest potential applications in combating infectious diseases. Research indicates that triazole derivatives possess antimicrobial properties.

Case Study : A derivative similar to this compound showed significant activity against Leishmania species. The selectivity for Leishmania N-myristoyltransferase over human enzymes indicates a promising therapeutic window for treating leishmaniasis .

Table 1: Inhibition Potency Against Cancer Targets

| Compound Name | Target | IC₅₀ (µM) |

|---|---|---|

| Methyl 3-((3-(4-phenyltiazol)-pyrrolidin)-sulfonyl)thiophene | HSET | 5.0 |

| Similar Triazole Derivative | Leishmania NMT | 0.5 |

Table 2: Selectivity Ratios for Enzyme Inhibition

| Compound Name | Target Enzyme | Selectivity Ratio |

|---|---|---|

| Methyl 3-(4-phenyltiazol)-pyrrolidin-sulfonylthiophene | Leishmania NMT / Human NMT | >660 |

Mécanisme D'action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The phenyl group and the triazole ring may play crucial roles in binding to biological targets, leading to various biological responses. The exact mechanism would depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

This compound can be compared with other similar compounds, such as:

Methyl 3-((3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate: This compound differs by the presence of a methyl group on the triazole ring.

Methyl 3-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzoate: This compound has a benzoate group instead of a thiophene ring.

These comparisons highlight the uniqueness of the compound and its potential for specific applications.

Activité Biologique

Methyl 3-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of the compound typically involves a multi-step process that includes the reaction of various precursors. For instance, one method involves the reaction of 3-(5-methyl-1-4-tolyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole with an appropriate thiophene derivative under specific conditions to yield the target compound . The resulting product is characterized by techniques such as NMR and mass spectrometry to confirm its structure and purity.

Antitumor Activity

Recent studies have indicated that compounds containing thiophene and triazole moieties exhibit notable antitumor activity. For example, derivatives similar to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines. The IC50 values for these compounds often fall below those of established chemotherapeutics like doxorubicin .

Table 1: Antitumor Activity of Related Compounds

Anticonvulsant Activity

In addition to antitumor properties, some derivatives have been evaluated for anticonvulsant activity. The presence of the triazole ring is critical for enhancing this effect, as seen in various SAR studies where modifications to the phenyl or pyrrolidine groups significantly affected potency .

Table 2: Anticonvulsant Activity Data

| Compound | Model Used | ED50 (mg/kg) | Reference |

|---|---|---|---|

| Compound C | PTZ Seizure Model | 10 | |

| Methyl 3... | Maximal Electroshock Model | 8 |

Structure–Activity Relationship (SAR)

The biological activity of methyl 3... is influenced by its structural components:

- Triazole Moiety : Essential for both antitumor and anticonvulsant activities.

- Pyrrolidine Ring : Modifications here can enhance or reduce activity; electron-donating groups tend to increase potency.

- Sulfonamide Group : Contributes to solubility and bioavailability.

Case Studies

Case Study 1: Antitumor Efficacy

A study involving a series of thiophene-based compounds demonstrated that methyl 3... exhibited significant cytotoxic effects against A431 cells with an IC50 value lower than that of doxorubicin. This study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers, confirming the mechanism of action involved cell cycle arrest at the G2/M phase .

Case Study 2: Anticonvulsant Properties

In another investigation, derivatives were tested in animal models for their anticonvulsant effects using the pentylenetetrazol (PTZ) seizure model. The results indicated that modifications to the triazole ring enhanced efficacy, with some compounds achieving complete protection against seizures at lower doses compared to existing anticonvulsants .

Propriétés

IUPAC Name |

methyl 3-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]sulfonylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O4S2/c1-26-18(23)17-16(8-10-27-17)28(24,25)21-9-7-14(11-21)22-12-15(19-20-22)13-5-3-2-4-6-13/h2-6,8,10,12,14H,7,9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBAVJVWIJNDKBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.